Folic Acid

Thermal Stability Degradation Kinetics Food Fortification

Folic Acid (CAS 112339-08-9) is the synthetic oxidized monoglutamate folate with quantifiably superior thermal stability (Ea 51.66 kJ/mol vs. 79.98 kJ/mol for 5-MTHF), making it the preferred fortificant for thermally processed foods. Its extreme pH-dependent solubility gradient (8.8 µg/mL at pH 1.2 to 4.3 mg/mL at pH 6.8—a 489-fold difference) demands compound-specific formulation strategies. For pharmaceutical use, specify USP/EP-grade (assay 97.0–102.0%, total impurities ≤2.0%). Not interchangeable with reduced folates; method validation must be compound-specific. Ideal for cost-effective population-level fortification and heat-stressed formulations.

Molecular Formula C19H19N7O6
Molecular Weight 441.4 g/mol
CAS No. 112339-08-9
Cat. No. B038674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFolic Acid
CAS112339-08-9
Synonyms.beta.-D-ribo-2-Heptulopyranose, 2,7-anhydro-1,4-dideoxy-3-O-methyl-5-O-(phenylmethyl)-
Molecular FormulaC19H19N7O6
Molecular Weight441.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N
InChIInChI=1S/C19H19N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30)/t12-/m0/s1
InChIKeyOVBPIULPVIDEAO-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 25 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityAlmost insoluble (NTP, 1992)
Slightly sol in methanol, less in ethanol and butanol;  insol in acetone, chloroform, ether, benzene;  relatively sol in acetic acid, phenol, pyridine, and in soln of alkali hydroxides and carbonates. Soluble in hot dil HCl and H2SO4.
In water, 1.6 mg/L at 25 °C;  soluble up to about 1% in boiling water
0.0016 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





Folic Acid (CAS 112339-08-9) Baseline Characterization for Scientific and Industrial Procurement


Folic Acid (CAS 112339-08-9; molecular formula C19H19N7O6; molecular weight 441.4 g/mol) is the synthetic oxidized monoglutamate form of folate (vitamin B9), appearing as odorless orange-yellow needles or platelets [1]. It serves as the reference folate form for food fortification, dietary supplementation, and pharmaceutical applications due to its superior stability compared to naturally occurring reduced folates [2]. As a water-soluble vitamin with pH-dependent solubility characteristics, folic acid is practically insoluble in organic solvents such as acetone, chloroform, and ether, but exhibits increased solubility in alkaline media, a property that directly influences formulation and analytical method selection [1].

Why Folic Acid Cannot Be Interchanged with Reduced Folate Analogs Without Quantitative Justification


Folic acid, reduced folates such as 5-methyltetrahydrofolate (5-MTHF), and folate salts exhibit fundamentally distinct physicochemical, stability, and pharmacokinetic profiles that preclude generic substitution without experimental verification. Folic acid demonstrates markedly different thermal degradation kinetics (Ea = 51.66 kJ/mol) compared to 5-methyltetrahydrofolic acid (Ea = 79.98 kJ/mol), translating to substantially divergent shelf-life behavior under thermal stress [1]. Solubility profiles differ by over two orders of magnitude depending on pH, ranging from 8.8 μg/mL at pH 1.2 to 4.3 mg/mL at pH 6.8, which critically impacts dissolution-limited bioavailability and formulation design [2]. Furthermore, inter-laboratory method comparability studies reveal that folic acid measurements by HPLC-MS/MS show poor between-laboratory agreement, whereas 5-MTHF measurements demonstrate good comparability, indicating that analytical method selection and validation are compound-specific and not interchangeable [3]. These quantifiable divergences in stability, solubility, and analytical behavior necessitate compound-specific specification setting, method validation, and procurement decisions.

Quantitative Differentiation Evidence: Folic Acid (CAS 112339-08-9) Versus Comparator Analogs


Thermal Stability Differentiation: Folic Acid Exhibits 1.55× Higher Activation Energy Barrier Than 5-Methyltetrahydrofolic Acid

Under ambient pressure thermal treatment, folic acid demonstrates markedly superior thermal stability compared to 5-methyltetrahydrofolic acid (5-MTHF). The degradation of both folates follows first-order reaction kinetics, with folic acid exhibiting an Arrhenius activation energy (Ea) of 51.66 kJ/mol, whereas 5-MTHF exhibits an Ea of 79.98 kJ/mol [1]. The lower activation energy for folic acid indicates that less thermal energy is required to initiate degradation, translating to slower degradation rates under equivalent thermal conditions. The study explicitly notes that 'the stability of folic acid toward thermal and combined high pressure thermal treatments was much higher than 5-methyltetrahydrofolic acid' [1].

Thermal Stability Degradation Kinetics Food Fortification

pH-Dependent Solubility Profile: Folic Acid Solubility Increases 489-Fold from Gastric to Intestinal pH Conditions

Folic acid exhibits extreme pH-dependent solubility variation that directly impacts formulation design and dissolution-limited bioavailability. At 37°C, folic acid solubility measures 8.8 μg/mL at pH 1.2 (gastric conditions), increasing to 4.3 mg/mL at pH 6.8 (intestinal conditions) [1]. This represents a 489-fold increase in aqueous solubility across the physiological pH range encountered during gastrointestinal transit. Dissolution studies of commercial folic acid tablets confirm that none of the evaluated products showed rapid dissolution in media at pH 1.2 or pH 4.5 .

Solubility Dissolution Biopharmaceutics Classification

Comparative Oral Bioavailability: (6S)5-MTHF Glucosamine Salt Demonstrates 9.7× Higher AUC Than Folic Acid in Rat Model

In a comparative pharmacokinetic study conducted in Sprague Dawley rats, folic acid demonstrated substantially lower oral bioavailability than the novel (6S)5-MTHF glucosamine salt (Quatrefolic®). Folic acid exhibited an AUC₈ₕ of 114.7 ng/mL·h, whereas the (6S)5-MTHF glucosamine salt achieved an AUC₈ₕ of 1123.9 ng/mL·h, representing a 9.7-fold difference [1]. The (6S)5-MTHF calcium salt showed intermediate bioavailability with an AUC₈ₕ of 997.6 ng/mL·h, which was 8.7-fold higher than folic acid and 1.12-fold lower than the glucosamine salt [1].

Bioavailability Pharmacokinetics AUC Folate Salts

Sodium Salt Formation: Folic Acid Sodium Salt Exhibits Orders-of-Magnitude Higher Aqueous Solubility Than Parent Acid

Folic acid in its neutral form exhibits extremely limited aqueous solubility, measured at 0.1069 mmol/kg (approximately 47.2 mg/L) at 25°C, 1 bar, and pH 4.28 [1]. Conversion to the sodium salt (sodium folate) dramatically increases aqueous solubility [2]. Folic acid is 'readily soluble in dilute solutions of alkali hydroxides and carbonates, thereby forming the soluble sodium salt of folic acid (sodium folate)' [2], with the sodium salt described as 'extremely soluble in water' compared to the 'very slightly soluble' parent acid [3]. At 25°C, folic acid solubility in water is reported as 0.0016 mg/mL (1.6 mg/L), while its sodium salt is freely soluble [3].

Salt Formation Solubility Enhancement Formulation

Inter-Laboratory Analytical Comparability: Folic Acid Measurements Show Poor Between-Laboratory Agreement Versus Good Comparability for 5-Methyltetrahydrofolate

Two international Round Robin studies evaluating HPLC-MS/MS methods for serum folate measurement revealed substantial differences in analytical comparability between folate forms. While 5-methyltetrahydrofolate (5-MTHF) demonstrated good between-laboratory comparability, folic acid measurements showed poor comparability across participating laboratories using different HPLC-MS/MS methods [1]. This differential analytical behavior indicates that folic acid quantification is significantly more method-dependent and requires more rigorous standardization than measurement of reduced folate forms.

Analytical Method Validation HPLC-MS/MS Inter-Laboratory Comparability

USP/EP Compendial Impurity Specifications: Folic Acid Total Impurities Limited to ≤2.0% with Individual Specified Impurity Thresholds

USP compendial specifications for folic acid establish quantitative purity and impurity thresholds that define pharmaceutical-grade material. Folic acid must contain 97.0–102.0% C19H19N7O6 on an anhydrous basis, with the sum of all chromatographic peaks other than folic acid not exceeding 2.0% [1]. European Pharmacopoeia specifications further define individual impurity limits: Impurity A ≤0.5%, Impurity D ≤0.4%, Impurity E ≤0.3%, with total impurities ≤1.2% and each unspecified impurity ≤0.10% . These thresholds provide quantifiable procurement specifications that differentiate pharmaceutical-grade folic acid from food-grade or technical-grade material.

Impurity Profile USP Monograph Quality Control

Evidence-Based Application Scenarios: Optimal Deployment of Folic Acid (CAS 112339-08-9)


Thermally Processed Fortified Foods Requiring Extended Shelf Stability

Folic acid is the preferred fortificant for food products subjected to thermal processing (e.g., baked goods, canned foods, UHT-treated beverages) based on its quantifiably superior thermal stability compared to reduced folates. With an Arrhenius activation energy (Ea) of 51.66 kJ/mol versus 79.98 kJ/mol for 5-methyltetrahydrofolic acid [1], folic acid degrades significantly more slowly under equivalent thermal stress. This translates to reduced overage requirements and more predictable final product potency. Industrial procurement for thermal processing applications should specify folic acid over 5-MTHF unless the target population has demonstrated MTHFR polymorphism requiring pre-reduced folate forms.

Solid Oral Dosage Form Development Requiring pH-Dependent Release Profiling

Formulation scientists developing immediate-release folic acid tablets must design excipient systems that accommodate the compound's extreme pH-dependent solubility gradient—from 8.8 μg/mL at gastric pH 1.2 to 4.3 mg/mL at intestinal pH 6.8, a 489-fold difference [1]. Dissolution studies confirm that commercial folic acid products do not achieve rapid dissolution at pH 1.2 or pH 4.5 [2], indicating that dissolution-limited absorption in the stomach is an inherent property of the molecule. Procurement for solid dosage form development should anticipate the need for solubility-enhancing formulation strategies or consider sodium folate salts where aqueous solubility is the primary constraint.

Pharmaceutical Manufacturing Requiring Compendial-Grade Material with Defined Impurity Specifications

Pharmaceutical manufacturers and clinical trial sponsors must procure USP/EP-grade folic acid meeting quantitative impurity thresholds: assay 97.0–102.0% on anhydrous basis, total chromatographic impurities ≤2.0% per USP [1], and individual specified impurities ≤0.5% (Impurity A), ≤0.4% (Impurity D), and ≤0.3% (Impurity E) per EP [2]. Food-grade folic acid (typical assay 95.0–102.0%) lacks defined individual impurity specifications and is unsuitable for regulatory submissions or applications where impurity-related safety concerns exist. Procurement specifications should explicitly reference the applicable pharmacopoeial monograph and require certificate of analysis documenting compliance.

Low-Cost High-Volume Fortification Programs Where Bioavailability Is Secondary to Stability and Unit Economics

Folic acid remains the reference standard for large-scale food fortification programs (e.g., flour fortification mandates) despite its lower oral bioavailability relative to reduced folate salts. The 9.7-fold lower AUC₈ₕ compared to (6S)5-MTHF glucosamine salt in rat models [1] is offset by folic acid's substantially lower manufacturing cost, established global regulatory acceptance, and superior stability during storage and distribution. Procurement for public health fortification programs should select folic acid when the priority is cost-effective population-level folate status improvement rather than rapid individual repletion. For clinical populations with impaired folate metabolism or where rapid status improvement is required, reduced folate salts should be evaluated based on the quantifiable bioavailability advantage.

Technical Documentation Hub

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